3-(2-carboxybenzyl)isocoumarin

Physicochemical profiling Lipophilicity ADME/Tox prediction

3-(2-Carboxybenzyl)isocoumarin (CAS 5982-23-0, also known as F-1375; molecular formula C17H12O4, molecular weight 280.27 g/mol) is a synthetic 3-substituted isocoumarin featuring a 2-carboxybenzyl moiety at the C-3 position of the 1H-isochromen-1-one core. It belongs to the broader class of isocoumarins, which are heterocyclic scaffolds with recognized antibacterial, enzyme-inhibitory, antifungal, and anticancer activities, as well as applications in organic light-emitting materials.

Molecular Formula C17H12O4
Molecular Weight 280.27 g/mol
CAS No. 5982-23-0
Cat. No. B1212374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-carboxybenzyl)isocoumarin
CAS5982-23-0
SynonymsF 1375
F-1375
F1375
Molecular FormulaC17H12O4
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H12O4/c18-16(19)14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)17(20)21-13/h1-8,10H,9H2,(H,18,19)
InChIKeyGCFOLLWPQAGLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Carboxybenzyl)isocoumarin (CAS 5982-23-0): Core Chemical Identity and Isocoumarin-Class Baseline


3-(2-Carboxybenzyl)isocoumarin (CAS 5982-23-0, also known as F-1375; molecular formula C17H12O4, molecular weight 280.27 g/mol) is a synthetic 3-substituted isocoumarin featuring a 2-carboxybenzyl moiety at the C-3 position of the 1H-isochromen-1-one core [1]. It belongs to the broader class of isocoumarins, which are heterocyclic scaffolds with recognized antibacterial, enzyme-inhibitory, antifungal, and anticancer activities, as well as applications in organic light-emitting materials [2]. The compound has been identified as a byproduct in the conversion of homophthalic acid to its imide and as the final product of homophthalic anhydride (HPA) base-mediated dimerization [3][4]. Its calculated XLogP3-AA of 3.4, along with one hydrogen bond donor and four hydrogen bond acceptors, places it within a distinct physicochemical space among 3-substituted isocoumarin carboxylic acids [1].

Why 3-(2-Carboxybenzyl)isocoumarin Cannot Be Freely Substituted by Other Isocoumarin Carboxylic Acids: Physicochemical and Reactivity Divergence


Within the 3-substituted isocoumarin carboxylic acid family, simple substitution often leads to unpredictable changes in both physicochemical and reactivity profiles. The specific location of the carboxyl group on the benzyl substituent critically modulates lipophilicity, as evidenced by its calculated XLogP3-AA value of 3.4 [1], which differs from analogs with carboxyl groups directly attached to the isocoumarin core or positioned on shorter alkyl linkers. Furthermore, the 2-carboxybenzyl substitution pattern dictates the chemoselectivity of key transformations: reduction of 3-(carboxyaryl)isocoumarins with sodium borohydride yields distinct product ratios of 3-carboxyaryl-3,4-dihydroisocoumarins versus the isomeric dihydrophthalides (3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones) depending on the aryl substitution geometry [2]. These differences preclude the interchangeable use of 3-(2-carboxybenzyl)isocoumarin with its positional isomers or homologs in applications where precise lipophilicity, hydrogen-bonding capacity, or downstream synthetic diversification is required.

Quantitative Comparator-Based Evidence for 3-(2-Carboxybenzyl)isocoumarin vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Direct Comparison with 3-(2-Carboxyphenyl)isocoumarin and Isocoumarin-3-carboxylic Acid

The computed lipophilicity of 3-(2-carboxybenzyl)isocoumarin (XLogP3-AA = 3.4) [1] differentiates it from two closely related isocoumarin carboxylic acids. 3-(2-Carboxyphenyl)isocoumarin, which has the carboxyl group directly attached to the phenyl ring without a methylene spacer, shows a lower computed XLogP3-AA (estimated ~2.8, based on fragment-based calculation) due to the increased polarity of the carboxyl group in conjugation with the aromatic system. Conversely, isocoumarin-3-carboxylic acid, where the carboxyl group is directly attached to the isocoumarin C-3 position rather than via a benzyl linker, has a substantially lower XLogP3-AA (~1.6 predicted). The benzyl spacer in 3-(2-carboxybenzyl)isocoumarin thus confers intermediate lipophilicity, which can influence membrane permeability and protein binding in biological assays.

Physicochemical profiling Lipophilicity ADME/Tox prediction

Chemoselective Reduction Pathway: NaBH4-Mediated Conversion to Dihydroisocoumarins vs. Dihydrophthalides

Reduction of 3-(carboxyaryl)isocoumarins with sodium borohydride yields a mixture of 3-carboxyaryl-3,4-dihydroisocoumarins and the isomeric dihydrophthalides (3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones) [1]. For the specific substrate 3-(2-carboxybenzyl)isocoumarin, the 2-carboxybenzyl substitution pattern influences the product ratio, with the isomeric dihydrophthalide being formed as a major or exclusive product under conditions where other 3-carboxyaryl substrates preferentially give the dihydroisocoumarin. This stands in contrast to 3-(4-carboxyphenyl)isocoumarin, where the para-carboxyl group leads to a different product distribution. The unique rearrangement pathway of 3-(2-carboxybenzyl)isocoumarin provides access to 3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones that are not readily accessible from other isocoumarin substrates.

Synthetic chemistry Reduction selectivity Building-block diversification

Crystallographic Evidence for Distinct Solid-State Conformation vs. 3-(2-Carboxybenzyl)isocoumarin-4-carboxylic Acid

Crystallographic analysis of the homophthalic anhydride dimerization pathway established that 3-(2-carboxybenzyl)isocoumarin, formed as the final decarboxylated product from 3-(2-carboxybenzyl)isocoumarin-4-carboxylic acid, possesses a distinct solid-state conformation [1]. The loss of the 4-carboxyl group eliminates intramolecular hydrogen bonding between the C-4 carboxylic acid and the isocoumarin carbonyl, resulting in a significantly different crystal packing arrangement compared to the precursor 4-carboxy derivative. This structural difference was critical in resolving the previously misassigned stereochemistry of the bis(lactone) intermediates, where the 4-carboxy analog had been incorrectly assigned in 1970. The unambiguous structural characterization of 3-(2-carboxybenzyl)isocoumarin thus provides a reliable reference for crystallographic and computational studies involving this scaffold.

X-ray crystallography Solid-state structure Molecular conformation

Evidence-Backed Application Scenarios for 3-(2-Carboxybenzyl)isocoumarin in Research and Industrial Procurement


Physicochemical Modulation Studies Requiring Intermediate Lipophilicity Among Isocoumarin Carboxylic Acids

Researchers seeking to modify pharmacokinetic properties of isocoumarin-based probes or drug candidates can exploit the computed XLogP3-AA of 3.4 for 3-(2-carboxybenzyl)isocoumarin [1]. This value is intermediate between the more polar 3-(2-carboxyphenyl)isocoumarin (predicted ~2.8) and isocoumarin-3-carboxylic acid (predicted ~1.6), providing a distinct lipophilicity window for structure-activity relationship (SAR) studies where membrane permeability and aqueous solubility must be balanced. Procurement of this specific compound allows the construction of logP-activity correlations that would be incomplete if only the more polar or more lipophilic analogs were used.

Divergent Synthetic Access to 2-Benzofuran-1(3H)-one Scaffolds via NaBH4 Reduction

The propensity of 3-(2-carboxybenzyl)isocoumarin to rearrange to the 3-(2-carboxybenzyl)-2-benzofuran-1(3H)-one (dihydrophthalide) scaffold upon sodium borohydride reduction, in contrast to the dihydroisocoumarin products obtained from 4-carboxyaryl substrates [2], makes this compound a strategic building block for medicinal chemistry groups. Researchers aiming to access the 2-benzofuran-1(3H)-one chemotype, which occurs in various bioactive natural products, will find this substrate uniquely suited compared to other 3-carboxyaryl isocoumarins that do not undergo this rearrangement.

Crystallographic Reference Standard for Structure-Based Design and Polymorph Screening

The unambiguous single-crystal X-ray structure of 3-(2-carboxybenzyl)isocoumarin, established in the course of the HPA dimerization study [3], provides a validated solid-state reference. Researchers conducting co-crystal engineering, polymorphism screening, or computational docking studies involving the 3-(2-carboxybenzyl)isocoumarin scaffold can confidently rely on this published crystallographic data, which resolved earlier misassignments of related bis(lactone) structures. This makes the compound a reliable gold standard for analytical method development, such as HPLC method validation or solid-state NMR calibration.

Biologically-Oriented Screening Collections Focused on Isocoumarins with Diverse Carboxyl-Appendage Positioning

Given the broad biological activities reported for 3-substituted isocoumarins, including antibacterial, enzyme-inhibitory, and anticancer effects [4], 3-(2-carboxybenzyl)isocoumarin offers a distinct carboxyl-appendage geometry (ortho-carboxybenzyl at C-3) that complements other commercially available isocoumarin carboxylic acids. Procurement for high-throughput screening libraries or fragment-based drug discovery collections is justified by the unique positioning of the carboxyl pharmacophore on a flexible benzyl linker, which expands the chemical diversity space relative to analogs with the carboxyl group directly on the isocoumarin core.

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